1,5,9-Trimethylcyclododeca-1,5,9-triene

Stereochemistry Physical properties Isomer identification

1,5,9-Trimethylcyclododeca-1,5,9-triene (CAS 21064-19-7) is a 12-membered macrocyclic triene bearing three methyl substituents at the 1-, 5-, and 9-positions of the ring, with molecular formula C₁₅H₂₄ and molecular weight 204.35 g/mol. The CAS 21064-19-7 registry specifically designates the (1Z,5Z,9Z)-stereoisomer—the all-cis geometric configuration—distinguishing it from the (1E,5E,9E)-all-trans isomer registered under CAS 27193-69-7.

Molecular Formula C15H24
Molecular Weight 204.35 g/mol
CAS No. 21064-19-7
Cat. No. B1617493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5,9-Trimethylcyclododeca-1,5,9-triene
CAS21064-19-7
Molecular FormulaC15H24
Molecular Weight204.35 g/mol
Structural Identifiers
SMILESCC1=CCCC(=CCCC(=CCC1)C)C
InChIInChI=1S/C15H24/c1-13-7-4-9-14(2)11-6-12-15(3)10-5-8-13/h7,10-11H,4-6,8-9,12H2,1-3H3/b13-7-,14-11-,15-10-
InChIKeyXOTMHDVYZZBKEJ-PEFAHGPYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5,9-Trimethylcyclododeca-1,5,9-triene (CAS 21064-19-7) Procurement-Relevant Identity and Basic Characteristics


1,5,9-Trimethylcyclododeca-1,5,9-triene (CAS 21064-19-7) is a 12-membered macrocyclic triene bearing three methyl substituents at the 1-, 5-, and 9-positions of the ring, with molecular formula C₁₅H₂₄ and molecular weight 204.35 g/mol [1]. The CAS 21064-19-7 registry specifically designates the (1Z,5Z,9Z)-stereoisomer—the all-cis geometric configuration—distinguishing it from the (1E,5E,9E)-all-trans isomer registered under CAS 27193-69-7 [2]. This compound is produced industrially via catalytic trimerization of isoprene using Ziegler-type titanium or nickel catalyst systems and serves as a key intermediate for macrocyclic fragrance compounds and organometallic cluster chemistry [3].

Why 1,5,9-Trimethylcyclododeca-1,5,9-triene (CAS 21064-19-7) Cannot Be Freely Substituted with Generic Trimethylcyclododecatriene Isomer Mixtures


The trimethylcyclododecatriene (TMCDT) product class encompasses multiple distinct chemical entities: the (1Z,5Z,9Z)-all-cis isomer (CAS 21064-19-7), the (1E,5E,9E)-all-trans isomer (CAS 27193-69-7), and the 1,6,9- positional isomer—each exhibiting measurably different physical properties, coordination chemistry behavior, and downstream derivatization outcomes [1]. The all-cis isomer displays a boiling point of 294.3°C at 760 mmHg and a density of 0.828 g/cm³, whereas the all-trans isomer mixture is reported with a boiling point of approximately 277.9°C and a density of 0.88 g/cm³ , rendering the two stereoisomers distinguishable by simple physical measurement and non-interchangeable in processes sensitive to boiling point fractionation. In organometallic chemistry, only the (1Z,5Z,9Z)-isomer has been demonstrated to form the structurally authenticated Ru₃(μ₃-2η¹,2η³-C₁₄H₁₇Me)(μ-CO)(CO)₇ cluster complex, a bonding mode that depends critically on the cis geometry of the double bonds [2]. Generic or mixed-isomer TMCDT products cannot be assumed to replicate this specific coordination behavior.

Quantitative Differentiation Evidence for 1,5,9-Trimethylcyclododeca-1,5,9-triene (CAS 21064-19-7) Against Closest Analogs and Alternatives


Stereochemical Identity: (1Z,5Z,9Z) Configuration Versus (1E,5E,9E) Isomer—Physical Property Differentiation

The (1Z,5Z,9Z)-1,5,9-trimethylcyclododeca-1,5,9-triene (CAS 21064-19-7) is explicitly the all-cis geometric isomer, as confirmed by its IUPAC designation (1Z,5Z,9Z) in PubChem [1]. This stereoisomer exhibits a boiling point of 294.3°C at 760 mmHg, density of 0.828 g/cm³, and refractive index of 1.465 . In contrast, the (1E,5E,9E)-all-trans isomer (CAS 27193-69-7) is reported with a boiling point of approximately 277.87°C (rough estimate), density of 0.88 g/cm³, and refractive index of 1.5106–1.5126 . These physical property differences are sufficient to distinguish the two stereoisomers by GC retention time, refractive index measurement, or density determination, and to influence distillation fraction cut points during industrial purification.

Stereochemistry Physical properties Isomer identification

Organometallic Coordination Chemistry: Unique Ru₃ Cluster Bonding Mode Exclusively Demonstrated for the (1Z,5Z,9Z) Isomer

Reaction of Ru₃(CO)₁₂ with 1,5,9-trimethylcyclododeca-1,5,9-triene (CAS 21064-19-7, the (1Z,5Z,9Z)-isomer) yielded the orange-red cluster complex Ru₃(μ₃-2η¹,2η³-C₁₄H₁₇Me)(μ-CO)(CO)₇, which was fully characterized by a single-crystal X-ray diffraction study [1]. The hydrocarbon ligand is attached to an irregular closed Ru₃ triangle via two Ru–C σ-bonds and two η³-allylic systems involving exocyclic CH₂ and CH groups [1]. This μ₃-2η¹,2η³ bonding mode is described as unusual and has not been reported for the all-trans isomer or for the unsubstituted cyclododeca-1,5,9-triene under comparable conditions, indicating that the cis geometry of the three endocyclic double bonds is a prerequisite for this specific multidentate coordination architecture.

Organometallic chemistry Cluster compounds X-ray crystallography

Synthesis Process Selectivity: Ammonia-Modified Ti/Al Catalyst System Improves TMCDT Yield by 23.5% Relative to Standard Catalyst

In a direct comparative example from Evonik Degussa's patent (US 2009/0099059 A1), the standard TiCl₄/ethylaluminum sesquichloride catalyst system (Comparative Example 1) produced a reaction mixture containing 48.81% TMCDT, with 29.4% polymeric by-products [1]. Under identical conditions but with the addition of 201 mg of ammonia gas as a catalyst modifier (Inventive Example 2), the TMCDT content increased to 60.27% while polymeric constituents decreased to 13.35% [1]. This represents a 23.5% relative improvement in TMCDT yield (from 48.81% to 60.27%) and a 54.6% reduction in undesired polymeric by-products (from 29.4% to 13.35%), achieved solely through the addition of the ammonia modifier.

Catalysis Process chemistry Isoprene trimerization

Thermodynamic Stability: All-Trans Isomer Is Thermodynamically Favored in Ring–Ring Metathesis Equilibrium

Molecular modeling at the HF/6–31G(d) level of theory for the intramolecular metathesis degradation of cis-polybutadiene demonstrated that trans,trans,trans-1,5,9-trimethyl-1,5,9-cyclododecatriene (the all-trans isomer corresponding to CAS 27193-69-7) is the thermodynamically dominant product [1]. The ring–ring equilibrium for this system is completely shifted towards the all-trans cyclic butadiene trimer, and the formation of trans,trans,trans-1,5,9-trimethyl-1,5,9-cyclododecatriene from larger rings is thermodynamically favored [1]. This computational finding implies that the (1Z,5Z,9Z)-isomer (CAS 21064-19-7) is the kinetically trapped rather than the thermodynamically preferred stereoisomer, which has practical implications for its storage stability and its behavior under equilibration conditions.

Computational chemistry Metathesis degradation Thermodynamics

Catalytic Selectivity for 1,5,9- vs 1,6,9-Isomer: Ligand Steric Effects Control Regioisomer Ratio in Isoprene Trimerization

A study published in Industrial & Engineering Chemistry Product Research and Development demonstrated that the selectivity for cyclotrimers—specifically the 1,6,9-trimethyl (isomer A) versus 1,5,9-trimethyl (isomer B) cyclododecatrienes—depends on the steric factor (cone angle) of the phosphine or phosphite ligands employed in the nickel catalyst system [1]. The 1,6,9-isomer (A) was obtained in highest yield (65% at 65°C) using a titanium trichloride/p-NO₂,o-chlorobenzaldehyde/diethylaluminum chloride system, while the 1,5,9-isomer (B) was maximized at 63% yield at 95°C using nickel octoate/triethylaluminum with specific phosphine ligands [1]. This demonstrates that catalyst composition—not merely the choice of metal—determines the 1,5,9- versus 1,6,9-regioisomer ratio in the product, and that the two isomers are formed under mutually optimized but distinct catalytic conditions.

Catalysis Regioselectivity Ligand design

Evidence-Backed Application Scenarios for 1,5,9-Trimethylcyclododeca-1,5,9-triene (CAS 21064-19-7) in Research and Industry


Organometallic Cluster Synthesis Requiring Stereospecific Triene Coordination

The (1Z,5Z,9Z)-isomer (CAS 21064-19-7) is the only TMCDT stereoisomer for which the unusual Ru₃(μ₃-2η¹,2η³-C₁₄H₁₇Me)(μ-CO)(CO)₇ cluster complex has been crystallographically characterized [1]. Researchers synthesizing multinuclear metal clusters with macrocyclic triene ligands should specify CAS 21064-19-7 to obtain the all-cis isomer, as the cis geometry of the three endocyclic double bonds is structurally essential for the formation of the two Ru–C σ-bonds and two η³-allylic interactions that define this bonding architecture. The complex was obtained directly from Ru₃(CO)₁₂ and the triene, fully characterized by a single-crystal X-ray study, providing a reproducible synthetic entry point into this class of cluster compounds.

Industrial Isoprene Trimerization Process Development Using Ammonia-Modified Ziegler Catalysis

For process chemists and chemical engineers optimizing TMCDT production, the ammonia-modified TiCl₄/ethylaluminum sesquichloride catalyst system described in US 2009/0099059 A1 delivers a TMCDT content of 60.27% in the crude reaction mixture, compared to 48.81% for the unmodified system, while simultaneously reducing polymeric waste from 29.4% to 13.35% [2]. This direct comparative data (Examples 1 and 2, identical reactor, temperature, and solvent conditions) provides a validated process baseline for scale-up studies. The quantified reduction in polymeric by-products translates to lower distillation burden and reduced waste disposal costs in continuous production.

Macrocyclic Fragrance Intermediate Synthesis with Defined Stereochemical Input

1,5,9-Trimethylcyclododeca-1,5,9-triene (CAS 21064-19-7) serves as a starting material for the preparation of 1,5,9-trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene and its hydrogenated, cyclized, and reduced derivatives, which are described as perfume materials and fragrance-modifying agents imparting woody and amber-like olfactory character [3]. The stereochemistry of the starting triene influences the stereochemical outcome of epoxidation and subsequent cyclization steps. For fragrance manufacturers developing specific odor profiles, the defined (1Z,5Z,9Z) stereochemistry of CAS 21064-19-7 provides a consistent stereochemical input, whereas mixed-isomer TMCDT introduces uncontrolled stereochemical variability into the downstream product.

Analytical Reference Standard for TMCDT Isomer Identification and Quality Control

The distinct physical properties of the (1Z,5Z,9Z)-isomer—boiling point 294.3°C, density 0.828 g/cm³, refractive index 1.465 —relative to the (1E,5E,9E)-isomer (b.p. ~277.9°C, density 0.88, refractive index 1.5106–1.5126) make CAS 21064-19-7 suitable as an analytical reference standard for GC and refractive index-based quality control methods. Laboratories performing isomer identification or purity assessment on commercial TMCDT mixtures can use these quantified physical constants to calibrate instruments and verify the stereochemical composition of incoming raw material, ensuring that the intended isomer is present at the required specification.

Quote Request

Request a Quote for 1,5,9-Trimethylcyclododeca-1,5,9-triene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.